Enhanced Lipophilicity Drives Passive Membrane Permeability Over 4-Iodobenzyl Bromide
The target compound exhibits a predicted LogP of 3.63 , whereas the widely used comparator 4-iodobenzyl bromide (CAS 16004-15-2) has a reported LogP of 3.19 . This 0.44 log-unit increase corresponds to an approximately 2.75‑fold higher partition coefficient, indicating significantly greater lipophilicity. For medicinal chemistry programs targeting intracellular or CNS‑accessible targets, the higher LogP may translate into improved passive membrane permeability without additional structural modifications. The differentiation is based on independently determined computational LogP values from two authoritative sources.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.63 |
| Comparator Or Baseline | 4-Iodobenzyl bromide LogP = 3.19 |
| Quantified Difference | ΔLogP = +0.44 (≈2.75× higher partition coefficient) |
| Conditions | Predicted LogP values; target compound sourced from Leyan (2026), comparator from BOC Sciences (2026) |
Why This Matters
Higher LogP can reduce the number of synthetic steps needed to achieve target lipophilicity in lead optimization, directly influencing procurement priorities when designing CNS-penetrant or intracellularly active compounds.
